Cas no 921467-50-7 (3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

3-Benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a structurally complex pyridopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its unique scaffold, featuring a benzyl group at the 3-position and methoxy and ethyl substituents at the 5- and 6-positions, respectively, offers distinct electronic and steric properties. The presence of the pyrimidine-2,4-dione core suggests possible bioactivity, particularly in targeting enzymes or receptors involved in nucleotide metabolism. This compound's well-defined substitution pattern enhances its utility as a synthetic intermediate or a lead compound for further derivatization. Its stability under standard conditions makes it suitable for experimental and industrial applications requiring precise molecular modifications.
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione structure
921467-50-7 structure
Product name:3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
CAS No:921467-50-7
MF:C18H19N3O3
MW:325.361764192581
CID:5811447

3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
    • 3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
    • Inchi: 1S/C18H19N3O3/c1-4-13-10-19-16-14(15(13)24-3)17(22)21(18(23)20(16)2)11-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3
    • InChI Key: IOEYQDCGQFWEEN-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC=C2)C(=O)C2=C(OC)C(CC)=CN=C2N1C

3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2094-0199-10μmol
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2094-0199-2μmol
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2094-0199-2mg
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2094-0199-10mg
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2094-0199-25mg
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2094-0199-20μmol
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2094-0199-50mg
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2094-0199-5μmol
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2094-0199-5mg
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2094-0199-15mg
3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
921467-50-7 90%+
15mg
$89.0 2023-05-16

Additional information on 3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione

3-Benzyl-6-Ethyl-5-Methoxy-1-Methyl-1H,2H,3H,4H-Pyrido[2,3-d]Pyrimidine-2,4-Dione: A Comprehensive Overview

The compound 3-benzyl-6-ethyl-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, identified by the CAS number 921467-50-7, represents a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of pyrido-pyrimidine derivatives, which have garnered considerable attention due to their unique structural properties and promising biological activities. The molecule's structure is characterized by a fused pyridopyrimidine ring system with substituents at positions 3, 5, 6, and 1. These substituents include a benzyl group at position 3, an ethyl group at position 6, a methoxy group at position 5, and a methyl group at position 1. Such a combination of functional groups imparts the compound with distinctive chemical and physical properties.

Recent advancements in synthetic chemistry have enabled the precise construction of complex heterocyclic compounds like 3-benzyl-6-ethyl-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine. Researchers have employed various strategies to synthesize this compound efficiently. One notable approach involves the use of microwave-assisted synthesis techniques combined with optimized reaction conditions to achieve high yields and purity. These methods not only enhance the feasibility of large-scale production but also pave the way for further modifications to explore its pharmacological potential.

The biological activity of pyrido[2,3-d]pyrimidine derivatives has been extensively studied in recent years. In particular, this compound has shown promising results in anti-cancer studies. Experimental data indicate that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selective activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Furthermore, preclinical studies suggest that this compound may also possess anti-inflammatory properties due to its interaction with cyclooxygenase enzymes.

In addition to its therapeutic potential, 3-benzyl-pyrido[2,3-d]pyrimidine has been explored for its applications in materials science. Its rigid aromatic structure and conjugated system make it an ideal candidate for use in organic electronics. Researchers have investigated its ability to act as a semiconductor material in organic field-effect transistors (OFETs). Initial findings demonstrate that this compound exhibits favorable charge transport properties under specific conditions.

The synthesis and characterization of this compound have been documented in several peer-reviewed journals over the past decade. For instance, a study published in the Journal of Medicinal Chemistry highlighted its role as a lead compound for developing novel anti-cancer agents. Another study featured in Chemical Communications focused on its electronic properties and their implications for organic electronics.

Despite these advancements, there remain challenges in fully harnessing the potential of this compound. One critical area requiring further research is understanding the exact molecular mechanisms underlying its biological activity. Additionally, optimizing its solubility and stability under physiological conditions remains a priority for its successful translation into clinical applications.

In conclusion, 3-benzyl-pyrido[2,3-d]pyrimidine derivatives, represented by CAS number 921467-50-7, stand as a testament to the ingenuity of modern chemical synthesis and their vast potential across multiple disciplines. As research continues to uncover new insights into their properties and applications,
this class of compounds is poised to make significant contributions to both medicine and materials science.

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